REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[CH3:16][NH:17][O:18][CH3:19].Cl.CN(C)CCCN=C=NCC.OC1C2N=NNC=2C=CC=1.C(N(CC)CC)C>ClCCl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([N:17]([O:18][CH3:19])[CH3:16])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
978 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (PE: EtOAc=8:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 30.3% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |